![molecular formula C20H17N B13949100 7,9,11-trimethylbenzo[c]acridine CAS No. 51787-42-9](/img/structure/B13949100.png)
7,9,11-trimethylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,11-Trimethylbenzo[c]acridine is a polycyclic aromatic compound with the molecular formula C20H17N. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
7,9,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
7,9,11-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Acridine derivatives, including this compound, are studied for their interactions with DNA and RNA.
Medicine: These compounds exhibit various pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.
Industry: Acridine derivatives are used as dyes, fluorescent materials, and in laser technologies.
Mecanismo De Acción
The mechanism of action of 7,9,11-trimethylbenzo[c]acridine involves its interaction with biomolecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects. Additionally, the compound’s planar structure allows it to interact with various proteins and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with similar structural features.
7,8,11-Trimethylbenzo[c]acridine: A closely related derivative with slight variations in methyl group positions.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
7,9,11-Trimethylbenzo[c]acridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 9, and 11 can affect the compound’s electronic properties and steric interactions, making it distinct from other acridine derivatives .
Propiedades
Número CAS |
51787-42-9 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
7,9,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
Clave InChI |
ZEQJEFOPTOCNRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



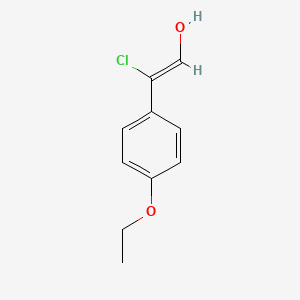

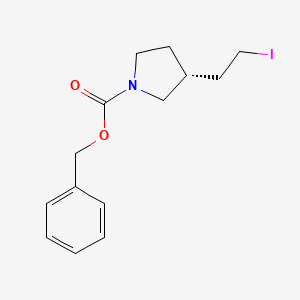
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
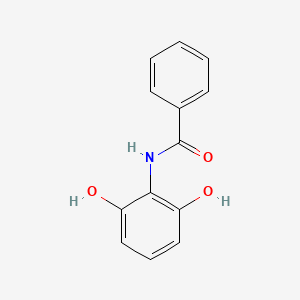


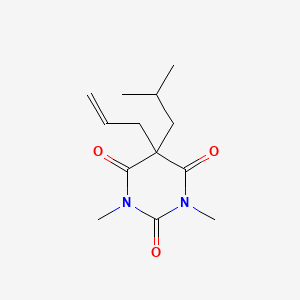

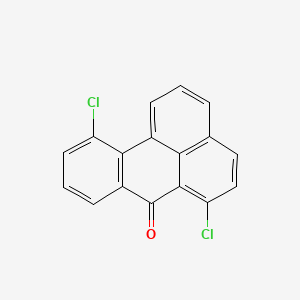

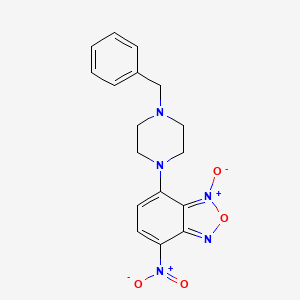
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
